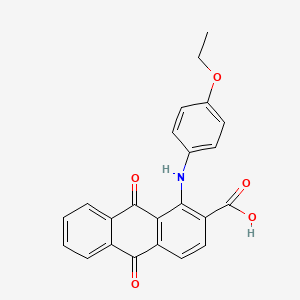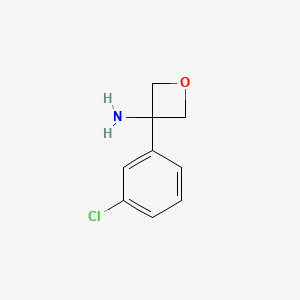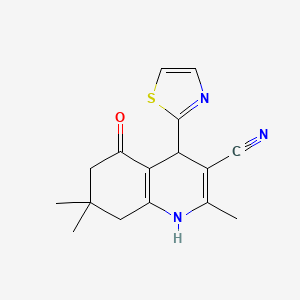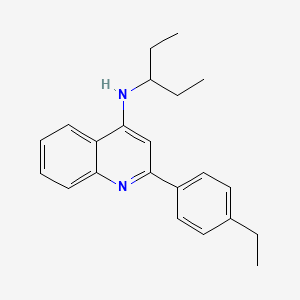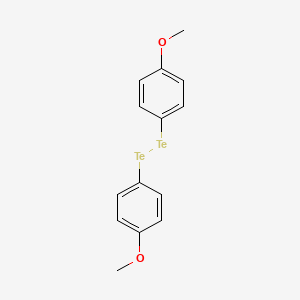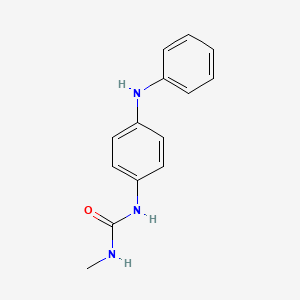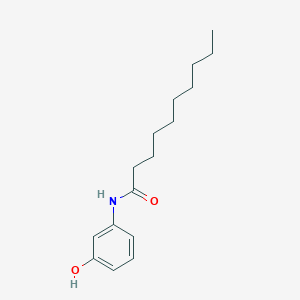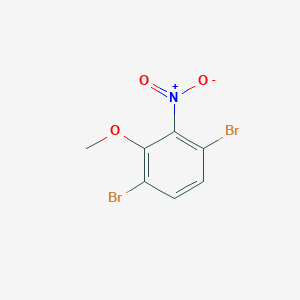![molecular formula C12H16 B11948375 tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene CAS No. 73321-28-5](/img/structure/B11948375.png)
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene is a polycyclic hydrocarbon with a unique structure characterized by four fused rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used .
Aplicaciones Científicas De Investigación
Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene involves its interaction with molecular targets through various pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene include:
endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another polycyclic hydrocarbon with a slightly different structure.
1,45,8-Dimethanonaphthalene: A related compound with a similar polycyclic framework.
Uniqueness
This compound is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying fundamental aspects of organic chemistry and for developing new materials with specialized functions .
Propiedades
Número CAS |
73321-28-5 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
Clave InChI |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3=C2C4CCC3C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


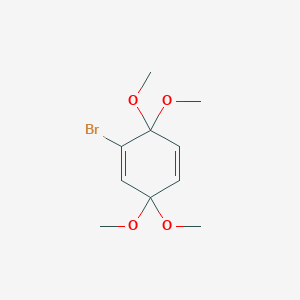
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]octanamide](/img/structure/B11948316.png)


